2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a synthetic compound that belongs to the class of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves the reaction of 1-methylpiperazine with an appropriate acyl chloride intermediate. For instance, the 1-(phenyl)-1-H-pyrazole-4-carboxylic acid can be converted to its acyl chloride form using thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF). This acyl chloride intermediate then reacts with 1-methylpiperazine to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting its anti-inflammatory effects . The compound may also interact with various receptors and enzymes involved in pain and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar anti-inflammatory properties.
Phenyl benzamide derivatives: These compounds also exhibit anti-inflammatory and anticancer activities.
Piperazinyl phenyl methanone derivatives: Known for their potential in medicinal chemistry.
Uniqueness
2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which may contribute to its distinct pharmacological properties. Its ability to modulate specific biological pathways makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-19-7-9-20(10-8-19)17(22)21-13-18(14-21)11-16(12-18)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDUQBZXOVVFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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